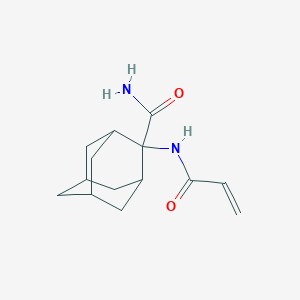![molecular formula C10H16F2N2O B7445702 N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]prop-2-enamide](/img/structure/B7445702.png)
N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]prop-2-enamide is a chemical compound that features a piperidine ring substituted with difluoro and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]prop-2-enamide typically involves the reaction of 4,4-difluoro-1-methylpiperidine with prop-2-enamide under specific conditions. The process may include steps such as:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Difluoro and Methyl Groups: Fluorination and methylation reactions are employed to introduce the difluoro and methyl groups onto the piperidine ring.
Coupling with Prop-2-enamide: The final step involves coupling the substituted piperidine with prop-2-enamide under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]prop-2-enamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Studies: It is used in studies exploring its effects on biological systems, including its interaction with proteins and cellular pathways.
Industrial Applications: The compound may be utilized in the synthesis of other chemicals or materials with desired properties.
Wirkmechanismus
The mechanism of action of N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Difluoro-1-methylpiperidine: A related compound with similar structural features but lacking the prop-2-enamide moiety.
N-Methylpiperidine: Another piperidine derivative with different substituents.
Uniqueness
N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]prop-2-enamide is unique due to the presence of both difluoro and prop-2-enamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in research and industry.
Eigenschaften
IUPAC Name |
N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O/c1-3-9(15)13-6-8-7-14(2)5-4-10(8,11)12/h3,8H,1,4-7H2,2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQXNOWPGGNGLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C(C1)CNC(=O)C=C)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-Fluoro-4-[[[3-methyl-1-(3-methylphenyl)pyrazol-4-yl]methylamino]methyl]phenyl]methanol](/img/structure/B7445622.png)
![3-chloro-N-[(2-cyclopropyl-1-methylbenzimidazol-5-yl)methyl]-5-fluoro-2-hydroxybenzamide](/img/structure/B7445633.png)
![N-[2-[5-(2H-benzotriazol-4-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide](/img/structure/B7445642.png)
![N-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]prop-2-enamide](/img/structure/B7445650.png)
![2-[(5-Chloro-2-fluorophenyl)methylsulfonyl]-2-azaspiro[3.4]octane-3-carboxylic acid](/img/structure/B7445652.png)
![N-[[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl]-3-methoxy-1,2-oxazole-5-carboxamide](/img/structure/B7445657.png)
![5-[[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]amino]-1-phenylpyrazole-4-carbonitrile](/img/structure/B7445668.png)
![4-[[6-(dimethylamino)pyridin-3-yl]amino]-N-(1,2-oxazol-3-yl)azepane-1-carboxamide](/img/structure/B7445675.png)
![1-tert-butyl-6-[(2-chloro-5-hydroxyphenyl)methylamino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7445689.png)
![4-[[3-(pyridin-2-ylmethoxy)pyrrolidin-1-yl]methyl]-1H-indazole](/img/structure/B7445706.png)
![7-(2,3-dihydro-1H-indol-5-yl)-4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B7445713.png)
![[8-fluoro-1-[(1-methylpyrazol-4-yl)methyl]-3,4-dihydro-2H-quinolin-3-yl]methanol](/img/structure/B7445719.png)

![4-(2,3-dihydropyrido[4,3-b][1,4]oxazine-4-carbonyl)-5,6,7,8-tetrahydro-1H-quinolin-2-one](/img/structure/B7445731.png)
